molecular formula C16H13NO3 B7637483 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid

Cat. No. B7637483
M. Wt: 267.28 g/mol
InChI Key: FJQMYDSSEHLMSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid, also known as AG490, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in the early 1990s and has since been used in various studies to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism of Action

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid inhibits the phosphorylation of JAKs, which are key enzymes in cytokine signaling pathways. This leads to the inhibition of downstream signaling pathways, such as the signal transducer and activator of transcription (STAT) pathway. The inhibition of these pathways can lead to the inhibition of cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, such as breast cancer and leukemia cells, by inducing apoptosis. It has also been shown to have anti-inflammatory effects, as it inhibits the production of inflammatory cytokines. Additionally, this compound has been shown to have neuroprotective effects, as it can protect neurons from oxidative stress and apoptosis.

Advantages and Limitations for Lab Experiments

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied and has a well-understood mechanism of action. However, this compound does have some limitations. It has been shown to have off-target effects, which can lead to unintended consequences. Additionally, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid in scientific research. One potential application is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells, and further studies could explore its potential as a cancer therapy. Additionally, this compound could be used in the study of other cytokine signaling pathways, as it has been shown to have broad inhibitory effects. Finally, further research could explore the use of this compound in combination with other drugs to enhance its therapeutic potential.

Synthesis Methods

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid can be synthesized via several methods, including the reaction of 2-methoxybenzaldehyde with indole-3-carboxylic acid in the presence of a catalyst, or the reaction of 2-methoxyphenylhydrazine with indole-3-carboxylic acid in the presence of a reducing agent. The resulting compound is then purified using various techniques, such as column chromatography or recrystallization.

Scientific Research Applications

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid has been extensively used in scientific research as a Janus kinase (JAK) inhibitor. JAKs are a family of intracellular tyrosine kinases that play a crucial role in cytokine signaling pathways. This compound has been shown to inhibit the activation of JAKs, leading to the inhibition of downstream signaling pathways. This has been useful in studying the role of JAKs in various cellular processes, such as cell proliferation, differentiation, and apoptosis.

properties

IUPAC Name

6-(2-methoxyphenyl)-1H-indole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-20-15-5-3-2-4-11(15)10-6-7-12-13(16(18)19)9-17-14(12)8-10/h2-9,17H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJQMYDSSEHLMSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)C(=CN3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.